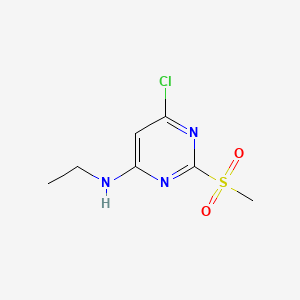

![molecular formula C9H13Cl2N3 B573009 (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride CAS No. 1216132-36-3](/img/structure/B573009.png)

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

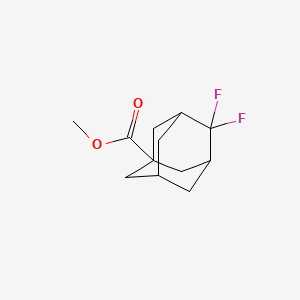

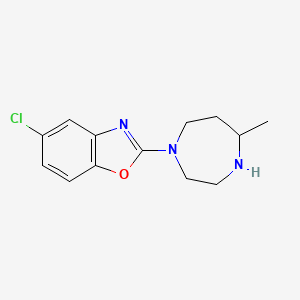

“(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1216132-36-3 . Its molecular weight is 161.21 . The IUPAC name for this compound is (3-methylimidazo[1,2-a]pyridin-6-yl)methanamine .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H11N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,4,10H2,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 161.21 , a storage temperature of 28 C . The compound’s Inchi Code is 1S/C9H11N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,4,10H2,1H3 .Scientific Research Applications

Synthesis and Characterization of Schiff Bases :

- Schiff bases of 3-aminomethyl pyridine, including compounds similar to (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride, have been synthesized and screened for anticonvulsant activity. These compounds exhibited significant seizures protection in various models, indicating their potential in medicinal chemistry (Pandey & Srivastava, 2011).

Catalytic Activity in Organic Synthesis :

- Pd(II) complexes with a ligand similar to this compound have been synthesized, showing excellent catalytic activity in the Suzuki-Miyaura reaction. This highlights its role in facilitating chemical transformations, particularly in cross-coupling reactions (Shukla et al., 2021).

Development of Novel Organic Compounds :

- Research involving the synthesis of methylimidazo[1,2-a]pyridines, including structures related to this compound, has been carried out. These compounds have been synthesized in various conditions, including water-mediated hydroamination and silver-catalyzed aminooxygenation, indicating their versatility in organic synthesis (Mohan, Rao, & Adimurthy, 2013).

Application in Molecular Catalysis :

- Compounds related to this compound have been utilized in diiron(III) complexes as catalysts for selective hydroxylation of alkanes. This demonstrates its importance in catalytic processes and potentially in industrial applications (Sankaralingam & Palaniandavar, 2014).

Cytotoxic Activity and Drug Design :

- Research on 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives has been conducted, evaluating the cytotoxic activity of these compounds. This illustrates the potential of related compounds in drug development and cancer therapy (Vilchis-Reyes et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target the phosphatidylinositol 3-kinase (pi3k) signaling pathway .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by inhibiting the pi3k signaling pathway .

Biochemical Pathways

The compound potentially affects the PI3K signaling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis. Therefore, inhibitors of this pathway have attracted significant interest for the treatment of cancer .

Result of Action

Compounds with similar structures have shown submicromolar inhibitory activity against various tumor cell lines .

Properties

IUPAC Name |

(3-methylimidazo[1,2-a]pyridin-6-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-7-5-11-9-3-2-8(4-10)6-12(7)9;;/h2-3,5-6H,4,10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTHCMNPZMLVOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857330 |

Source

|

| Record name | 1-(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216132-36-3 |

Source

|

| Record name | 1-(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572930.png)

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)